molecular formula C14H19N5O3S2 B11303062 2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11303062
M. Wt: 369.5 g/mol
InChI Key: YDJXUPCYSCTWIX-UHFFFAOYSA-N
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Description

2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a sulfonamide group, and a sulfanyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone. The sulfonamide group is introduced through a sulfonation reaction using methanesulfonyl chloride and an amine. Finally, the sulfanyl-acetamide moiety is attached via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfonamide group are key functional groups that enable the compound to bind to these targets and modulate their activity. This can lead to inhibition of enzyme activity or alteration of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H19N5O3S2

Molecular Weight

369.5 g/mol

IUPAC Name

2-[[4-methyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H19N5O3S2/c1-10-4-6-11(7-5-10)19(24(3,21)22)8-13-16-17-14(18(13)2)23-9-12(15)20/h4-7H,8-9H2,1-3H3,(H2,15,20)

InChI Key

YDJXUPCYSCTWIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NN=C(N2C)SCC(=O)N)S(=O)(=O)C

Origin of Product

United States

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